molecular formula C6H4IN3 B8359724 3-Amino-2-cyano-6-iodopyridine

3-Amino-2-cyano-6-iodopyridine

Cat. No. B8359724
M. Wt: 245.02 g/mol
InChI Key: VXSPLQGRMWZUJB-UHFFFAOYSA-N
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Patent
US05521190

Procedure details

A stirred suspension of 12.0 grams (0.08 mole) of 3-amino-6-chloro-2-cyanopyridine [prepared by the method of Colbry, Elslager, and Werbel; previously cited] and 26.9 grams (0.18 mole) of sodium iodide in 300 mL of n-butanone is heated at reflux for about 3 days. After this time, the reaction mixture is concentrated under reduced pressure to a residue. The residue is then stirred with about 50 mL of water. The resultant solid is collected by filtration and washed with water. The solid is dried, yielding 3-amino-2-cyano-6-iodopyridine.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[I-:11].[Na+]>CC(=O)CC>[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([I:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C#N
Step Two
Name
Quantity
26.9 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
The residue is then stirred with about 50 mL of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Colbry, Elslager, and Werbel
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture is concentrated under reduced pressure to a residue
FILTRATION
Type
FILTRATION
Details
The resultant solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)I)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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